molecular formula C19H22ClN3O3S2 B2478777 N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride CAS No. 1215638-64-4

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2478777
CAS No.: 1215638-64-4
M. Wt: 439.97
InChI Key: MKGQGKPZSJGCNR-UHFFFAOYSA-N
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Description

The compound N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride (referred to as 5174 in commercial databases ) is a benzothiazole-thiophene hybrid molecule with a hydrochloride salt formulation. Its structure features:

  • A 5-methoxybenzo[d]thiazole core, which is a privileged scaffold in medicinal chemistry due to its bioactivity in enzyme inhibition and anticancer applications .
  • A 2-morpholinoethyl substituent, enhancing solubility and modulating pharmacokinetic properties.
  • A hydrochloride salt, improving stability and bioavailability.

Notably, the commercial variant listed in includes a 5-chloro substitution on the thiophene ring, yielding 5-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride . This modification may influence electronic properties and target binding.

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2.ClH/c1-24-14-4-5-16-15(13-14)20-19(27-16)22(18(23)17-3-2-12-26-17)7-6-21-8-10-25-11-9-21;/h2-5,12-13H,6-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGQGKPZSJGCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's structure, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings.

Structural Overview

The compound's molecular formula is C17H20ClN3O2S, characterized by the presence of a benzo[d]thiazole moiety, a morpholinoethyl chain, and a thiophene carboxamide backbone. The unique combination of these structural elements enhances its biological activity by improving solubility and selectivity towards biological targets.

Property Details
Molecular FormulaC17H20ClN3O2S
Molecular Weight353.87 g/mol
IUPAC NameN-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide; hydrochloride

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzo[d]thiazole Core : Cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
  • Methoxylation : Introduction of the methoxy group at the 5-position of the benzo[d]thiazole ring.
  • Amidation : Coupling with thiophene-2-carboxylic acid to form the carboxamide moiety.
  • Morpholinoethylation : Nucleophilic substitution to introduce the morpholinoethyl group.
  • Hydrochloride Formation : Conversion to the hydrochloride salt by treatment with hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. Preliminary studies suggest that it may inhibit the activation of signal transducer and activator of transcription 3 (STAT3), which is often implicated in oncogenesis and tumor progression. This inhibition could lead to downstream effects on cell proliferation and survival pathways, making it a candidate for cancer therapy.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Activity : Inhibition of STAT3 activation suggests potential applications in treating cancers associated with aberrant STAT3 signaling.
  • Anti-inflammatory Effects : Similar compounds with benzo[d]thiazole structures have shown anti-inflammatory properties, indicating that this compound may exhibit similar effects.
  • Antimicrobial Properties : The thiophene moiety may enhance antimicrobial activity through interactions with microbial cell membranes.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • In Vitro Studies : Research has demonstrated that derivatives of benzo[d]thiazole can inhibit cancer cell growth by targeting specific signaling pathways.
    Compound Name Biological Activity Reference
    N-(benzo[d]thiazol-2-yl)-4-[phenyl(3-pyridyl)amino]benzamidesAnticancer
    N-(benzo[d]thiazol-2-yl)-N-(4-piperidinyl)carbamothioyl benzamidesAnti-inflammatory
  • Mechanistic Studies : Investigations into the mechanisms by which similar compounds exert their effects have revealed that they often interact with DNA or inhibit specific enzymes crucial for tumor growth.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities, making it a candidate for the development of novel therapeutic agents. Preliminary studies indicate that it may possess:

  • Antimicrobial Properties : The thiazole ring present in the compound has been associated with various medicinal properties, including antibacterial and antifungal activities. The mechanism often involves disrupting bacterial lipid biosynthesis, which is crucial for microbial survival .
  • Anticancer Activity : Research suggests that this compound may inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a protein linked to oncogenesis and tumor progression. This inhibition could lead to therapeutic applications for cancers characterized by aberrant STAT3 signaling .

Synthesis and Characterization

The synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride typically involves multi-step organic synthesis techniques. The process may include:

  • Reagents : Utilization of solvents like dimethyl sulfoxide (DMSO) and various catalysts to optimize yields.
  • Characterization Techniques : The structural integrity and purity of the synthesized compound are confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .

Biological Mechanisms and Interaction Studies

Understanding the biological mechanisms of action is crucial for optimizing the therapeutic potential of this compound. Interaction studies typically involve:

  • Molecular Docking : This computational method predicts how the compound interacts with biological macromolecules, providing insights into its binding affinity and specificity towards target proteins such as STAT3.
  • In Vitro Studies : Evaluating the compound's efficacy against various cancer cell lines and microbial strains helps establish its pharmacological profile .

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, a comparative analysis with similar compounds can be beneficial. The following table summarizes key characteristics:

Compound NameStructural FeaturesBiological Activity
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideThiazole nucleusAntimicrobial, Anticancer
2,5-Dichloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiopheneSimilar thiophene structurePotentially similar anti-cancer activity
N-(4-(4-ethylphenyl)thiazol-2-yl)carbamothioylContains thiazoleInhibitory effects on specific enzymes

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound in various settings:

  • Antimicrobial Efficacy : In vitro studies demonstrated that derivatives containing thiazole rings exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Screening : Compounds similar to N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene were tested against breast cancer cell lines, revealing promising results in inhibiting cell proliferation .
  • Molecular Docking Studies : These studies provided insights into binding interactions with target proteins, suggesting that modifications to the compound's structure could enhance its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[d]thiazole Moieties

4-((4-Ethylpiperazine-1-yl)methyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide (4i)
  • Key Features : Retains the 5-methoxybenzo[d]thiazol-2-yl group but replaces the thiophene carboxamide with a benzamide linker and a 4-ethylpiperazine substituent.
  • Data :
    • Yield: 85%
    • Melting Point: 154.3°C
    • Bioactivity: Demonstrated aromatase enzyme inhibition (IC₅₀ = 0.98 µM) .
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
  • Key Features: Shares the thiazole-carboxamide backbone but lacks the morpholinoethyl group.
  • Data :
    • Synthesis: 1-step reaction with 5-chlorothiazol-2-amine and 2,4-difluorobenzoyl chloride.
    • Bioactivity: Inhibits pyruvate:ferredoxin oxidoreductase (PFOR) via hydrogen bonding (N1—H1⋯N2 interactions) .

Analogues with Thiophene/Morpholinoethyl Substituents

(E)-3-((1-Benzyl-3,4-dicyclopropylpiperazin-2-ylidene)amino)-N-(2-morpholinoethyl)thiophene-2-carboxamide (13x)
  • Key Features: Contains the N-(2-morpholinoethyl)thiophene-2-carboxamide motif but replaces the benzothiazole with a dicyclopropylpiperazine group.
  • Data :
    • Yield: 40% (lower than 5174’s commercial availability)
    • Physical State: Pale-yellow gum, indicating lower crystallinity compared to 5174’s hydrochloride salt .
N,N’-Heptane-1,7-diylbis[N-(2-thienylmethyl)thiophene-2-carboxamide] (5-20)
  • Key Features : Bis-thiophene carboxamide with a heptane linker.
  • Synthesis : Uses 2-thiophenecarbonyl chloride, highlighting scalable methods applicable to 5174’s preparation .

Anticancer and Enzyme-Inhibiting Analogues

6-(4-Chlorophenyl)-N-(piperidin-4-ylmethyl)-benzo[b]thiophene-2-carboxamide hydrochloride (48)
  • Key Features : Benzo[b]thiophene core with a 4-chlorophenyl group.
  • Data :
    • ¹H NMR: δ 8.12 (s, 1H, aromatic), 7.65 (d, J = 8.4 Hz, 2H, aromatic)
    • Bioactivity: In vitro anticancer activity against MCF-7 cells (IC₅₀ = 1.2 µM) .
N-(4-Fluorophenyl)-2-{5-[(5-Nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (12)
  • Key Features: Thiazolidinone-thioxoacetamide hybrid with a nitro-furyl group.
  • Data :
    • Yield: 53%
    • Melting Point: 155–156°C
    • Bioactivity: Antiproliferative effects linked to thioxoacetamide moieties .

Data Tables

Table 1: Physicochemical Properties of Key Analogues

Compound Name Core Structure Yield (%) Melting Point (°C) Bioactivity Highlights
5174 (Target Compound) Benzothiazole-Thiophene N/A N/A Commercial availability
4i Benzothiazole-Benzamide 85 154.3 Aromatase inhibition (IC₅₀ = 0.98 µM)
Compound 48 Benzo[b]thiophene N/A N/A Anticancer (MCF-7 IC₅₀ = 1.2 µM)
Compound 12 Thiazolidinone 53 155–156 Antiproliferative

Table 2: Substituent Effects on Activity

Substituent Example Compound Impact on Properties
5-Methoxybenzothiazole 5174 Enhances enzyme binding via H-bonding
Morpholinoethyl 13x Improves solubility and CNS penetration
Chloro/Thiophene 5-Chloro variant Increases electrophilicity and target affinity

Q & A

Q. What are the optimal synthetic pathways and purification methods for this compound?

The synthesis involves multi-step reactions starting with benzo[d]thiazole and morpholine derivatives. Key steps include:

  • Coupling reactions : Amide bond formation between the thiophene-2-carboxamide and substituted benzo[d]thiazole under anhydrous conditions (e.g., DCM or THF with coupling agents like EDC/HOBt) .
  • Morpholinoethyl incorporation : Alkylation or nucleophilic substitution reactions to introduce the 2-morpholinoethyl group, requiring controlled pH (7–9) and temperatures (40–60°C) .
  • Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. How is structural characterization performed to confirm the compound’s identity?

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Peaks for methoxy (δ ~3.8 ppm), morpholine protons (δ ~3.5–3.7 ppm), and thiophene carbons (δ ~120–140 ppm) .
    • IR : Stretching vibrations for amide (1650–1680 cm⁻¹) and thiazole C=N (1600 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. What physicochemical properties are critical for experimental design?

  • Solubility : Soluble in DMSO (>10 mg/mL) but limited in aqueous buffers; use co-solvents (e.g., PEG-400) for in vitro assays .
  • Stability : Degrades under strong acidic/basic conditions; store at −20°C in inert atmospheres .
  • pKa : Predicted ~7.2 (morpholine nitrogen), influencing ionization in physiological environments .

Advanced Research Questions

Q. What mechanistic hypotheses exist for its anticancer activity?

  • Carbonic anhydrase IX inhibition : Computational docking suggests strong binding (ΔG < −8 kcal/mol) to the enzyme’s active site, disrupting pH regulation in hypoxic tumor cells .
  • Apoptosis induction : In vitro studies show caspase-3 activation (≥2-fold increase at 10 µM) in HeLa cells, validated via flow cytometry .
  • Synergy with chemotherapeutics : Combinatorial assays (e.g., cisplatin) demonstrate reduced IC₅₀ values in a dose-dependent manner .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Substituent Modification Observed Effect Reference
5-Methoxy on benzo[d]thiazole Enhances membrane permeability (logP ~2.8)
Morpholinoethyl chain length Shorter chains (e.g., ethyl vs. propyl) reduce off-target kinase inhibition
Thiophene substitution Electron-withdrawing groups (e.g., Cl) improve COX-II binding affinity

Q. What computational approaches validate target interactions?

  • Molecular docking (AutoDock Vina) : Predicts binding poses with VEGFR-2 (PDB: 3WZE) and identifies key residues (e.g., Lys868, Asp1046) for hydrogen bonding .
  • MD simulations (GROMACS) : 100-ns trajectories confirm stable binding (RMSD < 2 Å) under physiological conditions .

Q. How to address contradictions in biological assay data?

  • Case example : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 12 µM in MCF-7 cells) may arise from:
    • Assay variability : Use standardized MTT protocols with internal controls (e.g., doxorubicin) .
    • Batch purity : Validate compound purity via HPLC (>98%) before assays .
    • Cell line heterogeneity : Compare results across ≥3 cell lines (e.g., HepG2, A549) .

Q. What in vivo pharmacokinetic challenges exist?

  • Oral bioavailability : Low (<20% in rat models) due to first-pass metabolism; consider prodrug strategies (e.g., esterification) .
  • Half-life extension : PEGylation or liposomal encapsulation increases t₁/₂ from 2.1 h to 6.8 h in murine studies .

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